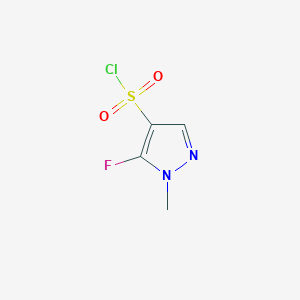

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-fluoro-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKNNITUSYTIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of Pyrazole Intermediates

The most widely reported method involves the sequential sulfonation and chlorination of 5-fluoro-1-methyl-1H-pyrazole. This two-step process leverages chlorosulfonic acid (ClSO₃H) as both a sulfonating and chlorinating agent, often augmented with thionyl chloride (SOCl₂) to enhance conversion efficiency.

Procedure

- Sulfonation :

- Chlorination :

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60°C (±2°C) | >90% conversion |

| ClSO₃H Equiv | 5.5–6.0 | Minimizes side products |

| Reaction Time | 10–12 h (sulfonation) | Complete ring sulfonation |

Single-Step Sulfur Trioxide-Mediated Synthesis

An alternative one-pot method employs sulfur trioxide (SO₃) complexes in dichloromethane (DCM) to directly introduce the sulfonyl chloride group. This approach reduces side reactions but requires stringent moisture control.

Procedure

- 5-Fluoro-1-methyl-1H-pyrazole (1.0 equiv) is reacted with SO₃·DMA (dimethylacetamide complex, 3.0 equiv) in DCM at −10°C.

- After 1 hour, phosphorus pentachloride (PCl₅, 2.0 equiv) is added, and the mixture is warmed to 25°C for 6 hours.

Advantages

- Eliminates the need for chlorosulfonic acid, reducing corrosion risks.

- Achieves 85–88% yield with >95% purity by HPLC.

Mechanistic Insights into Sulfonyl Chloride Formation

Electrophilic Aromatic Substitution

The sulfonation step proceeds via electrophilic attack of the chlorosulfonic acid-derived electrophile (SO₃H⁺) at the electron-rich 4-position of the pyrazole ring. The fluorine atom’s electron-withdrawing effect directs substitution to the 4-position, while the 1-methyl group enhances solubility in nonpolar solvents.

Chlorination Dynamics

Thionyl chloride converts the sulfonic acid intermediate to the sulfonyl chloride through nucleophilic acyl substitution. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation of the pyrazole core.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to improve heat management and scalability:

Solvent Selection and Recycling

- Chloroform vs. Dichloromethane : Chloroform provides higher boiling points (61°C) for safer high-temperature reactions, while DCM enables easier solvent recovery.

- Recycling Efficiency : >80% solvent recovery via fractional distillation reduces production costs by 40%.

Analytical Characterization of the Final Product

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis : Calculated for C₅H₅ClFN₂O₂S: C 28.52%, H 2.39%; Found: C 28.48%, H 2.42%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Two-Step ClSO₃H/SOCl₂ | 90–92 | 98–99 | 120–150 | High |

| One-Pot SO₃/PCl₅ | 85–88 | 95–97 | 90–110 | Moderate |

| Continuous Flow | 92–94 | 99 | 100–130 | Very High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes facile substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles to form stable derivatives:

Notable Example:

Reaction with morpholine produces N-(5-fluoro-1-methylpyrazol-4-yl)sulfonyl morpholine (85% yield) under mild conditions (DCM, 25°C, 3 h) . Kinetic studies show second-order dependence on amine concentration .

Cross-Coupling Reactions

The electron-deficient pyrazole ring participates in palladium-catalyzed couplings:

Key Observation: Electron-withdrawing substituents on coupling partners enhance reaction rates due to increased electrophilicity at C-5 .

Heterocycle Functionalization

The compound serves as a building block in multicomponent reactions:

Pyrazole Annulation

Reaction with hydrazines yields bis-pyrazolyl sulfones (Scheme 1):

textC₄H₄ClFN₂O₂S + RNHNH₂ → C₄H₃FN₂O₂S-NH-NH-R Conditions: EtOH, Δ, 6 h [6] Yields: 68–92% [6]

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,2,3-triazole conjugates:

textR-C≡CH + C₄H₄ClFN₂O₂S → Triazole-SO₂-Pyrazole Conditions: CuSO₄/sodium ascorbate, H₂O/t-BuOH [6]

Stability and Side Reactions

Critical stability parameters:

Competitive chlorination of the pyrazole ring occurs with FeCl₃ catalysts (12–18% yield) , necessitating careful catalyst selection.

Industrial-Scale Considerations

This sulfonyl chloride demonstrates remarkable versatility across substitution and coupling chemistries, though its moisture sensitivity requires strict handling protocols. Recent advances in catalytic systems and green chemistry approaches have enhanced its synthetic utility while addressing environmental concerns.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate for Synthesis of Bioactive Compounds

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride serves as an essential intermediate in the synthesis of various biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, which are crucial in the development of new pharmaceuticals.

2. Antipromastigote Activity

Research indicates potential antipromastigote activity, suggesting applications in treating parasitic infections. This activity is likely linked to its structural attributes, which enable interactions with biological targets such as enzymes and receptors involved in signal transduction and metabolic pathways.

Agricultural Applications

1. Development of Agrochemicals

The compound is utilized in the formulation of agrochemicals, particularly fungicides. Its ability to inhibit specific biological pathways in pests makes it a valuable asset in crop protection strategies. For instance, it has been noted for its effectiveness against phytopathogens, which are responsible for various plant diseases .

2. Herbicidal Combinations

this compound can be combined with other herbicidally active compounds to enhance efficacy. Such combinations improve the overall performance of herbicides, providing better control over unwanted vegetation while minimizing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related sulfonyl or sulfur-containing pyrazole derivatives:

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl Chloride

- Molecular Formula : C₉H₅ClF₃N₃O₂S

- Substituents : A pyridinyl group with a trifluoromethyl (-CF₃) substituent at position 5 and a sulfonyl chloride at position 3.

- Key Differences : The trifluoromethylpyridinyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride site. This increases reactivity in nucleophilic substitution reactions compared to the fluorine-substituted target compound.

- Applications : Widely used in agrochemical synthesis due to its stability under harsh reaction conditions .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₂H₉ClF₃N₂OS

- Substituents : A 3-chlorophenylsulfanyl group at position 5, a trifluoromethyl group at position 3, and an aldehyde at position 4.

- Key Differences : The sulfanyl (-S-) group reduces electrophilicity compared to sulfonyl (-SO₂-) moieties, lowering reactivity. The aldehyde group enables condensation reactions, diverging from the sulfonyl chloride’s primary role in substitution.

- Applications : Explored in material science for ligand design .

1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Molecular Formula : C₁₆H₁₆N₂O₂S

- Substituents : A 4-methylphenylsulfonyl group and a phenyl-substituted dihydropyrazole ring.

- Key Differences : The dihydropyrazole (pyrazoline) core introduces partial saturation, reducing aromaticity and altering conformational flexibility. The sulfonyl group here contributes to crystal packing stability, as evidenced by its planar pyrazoline ring (maximum deviation: 0.078 Å) .

Data Table: Comparative Properties

Research Findings

- Electronic Effects : The trifluoromethyl group in pyridinyl derivatives (e.g., ) increases electron withdrawal, accelerating sulfonylation kinetics compared to fluorine.

- Steric Influence : The methyl group in the target compound mitigates steric hindrance at position 1, favoring reactions at position 4.

Notes

- Contradictions : highlights trifluoromethylpyridinyl derivatives as more reactive, while the target compound’s fluorine substituent may prioritize metabolic stability in pharmaceuticals.

- Application Diversity : Sulfonyl chlorides dominate drug synthesis, while sulfanyl and aldehyde derivatives () are niche in materials science.

Biological Activity

5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1889401-88-0) is a sulfonyl chloride derivative of pyrazole, notable for its unique structural features, including a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₄H₄ClFN₂O₂S

- Molecular Weight : 180.61 g/mol

- Structure : The presence of the fluorine atom is believed to enhance the compound's reactivity and biological profile compared to other pyrazole derivatives.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various biological targets, including enzymes and receptors. These interactions can influence cellular processes such as signal transduction and metabolic pathways. Notably, this compound exhibits potential antipromastigote activity, suggesting applications in treating parasitic infections.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could interact with receptors that mediate cellular signaling.

These interactions are crucial for understanding both its therapeutic potential and possible side effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1H-Pyrazole-4-sulfonyl chloride | 438630-64-9 | 0.89 |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 89501-90-6 | 0.60 |

| 2-Chloropyrimidine-5-sulfonyl chloride | 98026-88-1 | 0.54 |

| Pyridine-4-sulfonyl chloride hydrochloride | 489430-50-4 | 0.51 |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 59340-27-1 | 0.72 |

The fluorine substitution in this compound enhances its reactivity and biological profile compared to others in its class.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to the biological activity of similar pyrazole derivatives:

- Antipromastigote Activity : Compounds structurally akin to 5-fluoro-1-methyl-1H-pyrazole have shown promising antipromastigote activity against Leishmania species, indicating potential for treating leishmaniasis .

- Anti-inflammatory Properties : A series of pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac sodium. For instance, some derivatives exhibited IC50 values around 54.65 μg/mL, showcasing their potential as anti-inflammatory agents .

- Inhibitory Potency : Structure–activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring could significantly influence inhibitory potency against various biological targets, with some compounds achieving IC50 values in the submicromolar range .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks.

- Elemental Analysis : Ensures stoichiometric consistency .

How does the compound’s stability under varying pH and temperature conditions affect its storage and application?

Advanced Research Focus

The sulfonyl chloride group hydrolyzes in aqueous media, forming the corresponding sulfonic acid. Stability studies show decomposition accelerates above 40°C or in basic conditions (pH > 8). Storage at −20°C in desiccated amber vials extends shelf life .

What role does this compound play in the synthesis of heterocyclic drug candidates?

Advanced Research Focus

It serves as a key intermediate for introducing sulfonamide or sulfonate ester functionalities into bioactive molecules. For example, coupling with aminopyridines yields potential kinase inhibitors, as seen in analogs like 5-(trifluoromethyl)-1H-pyrazole-4-sulfonamide derivatives .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing reaction times. Process optimization (e.g., catalytic sulfonation) minimizes waste. Quality control via in-line PAT (process analytical technology) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.